molecular formula C11H14OS B14547885 3-(Methylsulfanyl)-4-phenylbutan-2-one CAS No. 61836-10-0

3-(Methylsulfanyl)-4-phenylbutan-2-one

Cat. No.: B14547885
CAS No.: 61836-10-0
M. Wt: 194.30 g/mol
InChI Key: GRUBNPRMRBVOMQ-UHFFFAOYSA-N
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Description

3-(Methylsulfanyl)-4-phenylbutan-2-one is an organic compound characterized by the presence of a methylsulfanyl group attached to a phenylbutanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfanyl)-4-phenylbutan-2-one can be achieved through several methods. One common approach involves the reaction of 4-phenylbutan-2-one with methylthiol in the presence of a base such as sodium hydride. The reaction typically occurs under mild conditions, with the base facilitating the nucleophilic substitution of the hydrogen atom by the methylsulfanyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate catalysts to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfanyl)-4-phenylbutan-2-one undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the butanone structure can be reduced to form alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

3-(Methylsulfanyl)-4-phenylbutan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of fragrances and flavoring agents due to its unique odor profile.

Mechanism of Action

The mechanism of action of 3-(Methylsulfanyl)-4-phenylbutan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3-(Methylsulfanyl)propanal: Shares the methylsulfanyl group but differs in the carbon chain length and functional groups.

    4-Phenylbutan-2-one: Lacks the methylsulfanyl group but has a similar butanone structure.

    3-(Methylsulfanyl)quinoxaline: Contains a methylsulfanyl group attached to a quinoxaline ring.

Uniqueness

3-(Methylsulfanyl)-4-phenylbutan-2-one is unique due to the combination of the methylsulfanyl group and the phenylbutanone structure, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial purposes.

Properties

CAS No.

61836-10-0

Molecular Formula

C11H14OS

Molecular Weight

194.30 g/mol

IUPAC Name

3-methylsulfanyl-4-phenylbutan-2-one

InChI

InChI=1S/C11H14OS/c1-9(12)11(13-2)8-10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3

InChI Key

GRUBNPRMRBVOMQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CC1=CC=CC=C1)SC

Origin of Product

United States

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